1,4-Dichloro-2-methylpiperazine
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Overview
Description
1,4-Dichloro-2-methylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two chlorine atoms and one methyl group attached to the piperazine ring. Piperazine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-methylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate as a reagent and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, or the one-step intermolecular cyclization using ethylenediamine and mono- or diethanolamine, are common methods . These processes are typically carried out in the presence of catalysts such as nickel or cobalt supported on various substrates .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-methylpiperazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted piperazines, piperazinones, and other heterocyclic compounds .
Scientific Research Applications
1,4-Dichloro-2-methylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-methylpiperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful as an anthelmintic agent .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylpiperazine: Similar structure but with two methyl groups instead of chlorine atoms.
1,4-Dichloropiperazine: Similar structure but without the methyl group.
2-Methylpiperazine: Lacks the chlorine atoms but has a similar piperazine ring structure.
Uniqueness
1,4-Dichloro-2-methylpiperazine is unique due to the presence of both chlorine atoms and a methyl group on the piperazine ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives .
Properties
CAS No. |
6830-32-6 |
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Molecular Formula |
C5H10Cl2N2 |
Molecular Weight |
169.05 g/mol |
IUPAC Name |
1,4-dichloro-2-methylpiperazine |
InChI |
InChI=1S/C5H10Cl2N2/c1-5-4-8(6)2-3-9(5)7/h5H,2-4H2,1H3 |
InChI Key |
SWDJPBGAZBDTCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1Cl)Cl |
Origin of Product |
United States |
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